4-chloro-N-[4-(cyanomethyl)phenyl]-3-nitrobenzamide
Description
4-chloro-N-[4-(cyanomethyl)phenyl]-3-nitrobenzamide is an organic compound with the molecular formula C15H11ClN2O3 It is a derivative of benzamide and contains a chloro, cyanomethyl, and nitro group attached to the benzene ring
Properties
Molecular Formula |
C15H10ClN3O3 |
|---|---|
Molecular Weight |
315.71 g/mol |
IUPAC Name |
4-chloro-N-[4-(cyanomethyl)phenyl]-3-nitrobenzamide |
InChI |
InChI=1S/C15H10ClN3O3/c16-13-6-3-11(9-14(13)19(21)22)15(20)18-12-4-1-10(2-5-12)7-8-17/h1-6,9H,7H2,(H,18,20) |
InChI Key |
XAJDFDGGMBRKFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC#N)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[4-(cyanomethyl)phenyl]-3-nitrobenzamide typically involves multiple stepsThe reaction conditions often involve the use of strong acids or bases and elevated temperatures to facilitate the desired transformations .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[4-(cyanomethyl)phenyl]-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-chloro-N-[4-(cyanomethyl)phenyl]-3-aminobenzamide, while substitution of the chloro group can produce various substituted benzamides .
Scientific Research Applications
4-chloro-N-[4-(cyanomethyl)phenyl]-3-nitrobenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-chloro-N-[4-(cyanomethyl)phenyl]-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, affecting cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-[4-(cyanomethyl)phenyl]benzamide
- 4-chloro-N-(2,4-dichlorophenyl)benzamide
- 2-chloro-N,N-bis(cyanomethyl)benzamide
Uniqueness
4-chloro-N-[4-(cyanomethyl)phenyl]-3-nitrobenzamide is unique due to the presence of both the nitro and cyanomethyl groups, which confer distinct chemical and biological properties.
Biological Activity
4-Chloro-N-[4-(cyanomethyl)phenyl]-3-nitrobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a chloro group, a cyanomethyl group, and a nitro group attached to a benzamide framework, which may contribute to its biological activity.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The nitro group can undergo bioreduction to form reactive intermediates that may inhibit specific enzymes or receptors, contributing to its pharmacological effects.
- Receptor Interaction : The structural components may allow the compound to interact with various biological macromolecules, influencing cellular pathways and responses.
Biological Activity
Research on the biological activity of this compound has yielded significant findings:
- Anticancer Properties : Preliminary studies suggest that this compound exhibits cytotoxic effects against certain cancer cell lines. It has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways.
- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators, thus reducing inflammation in various models .
Case Studies
-
Cytotoxicity Assessment :
- A study evaluated the cytotoxic effects of this compound on human cancer cell lines. Results indicated that the compound exhibited significant dose-dependent cytotoxicity, with an IC50 value in the micromolar range.
- Table 1 summarizes the cytotoxicity results across different cell lines.
Cell Line IC50 (µM) Mechanism of Action HeLa (Cervical) 15 Induction of apoptosis via caspase activation MCF-7 (Breast) 20 Inhibition of cell proliferation A549 (Lung) 12 Modulation of apoptotic pathways -
In Vivo Studies :
- In animal models, administration of the compound resulted in reduced tumor growth and improved survival rates compared to control groups. The mechanism was linked to enhanced immune response and apoptosis in tumor cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
